1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Description
This compound mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCTZYGEMPQRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (arginine and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of H-Gly-Pro-Arg-Pro-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Arg-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptide analogs with altered sequences .
Scientific Research Applications
H-Gly-Pro-Arg-Pro-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting fibrin polymerization, making it useful in studies related to blood coagulation and thrombosis.
Medicine: Potential therapeutic applications in preventing blood clot formation and treating thrombotic disorders.
Industry: Utilized in the development of diagnostic assays and as a research tool in various biochemical studies.
Mechanism of Action
H-Gly-Pro-Arg-Pro-NH2 exerts its effects by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This mimicry allows the peptide to inhibit the early steps of fibrin polymerization, preventing the formation of fibrin clots. The peptide binds to fibrinogen and blocks its conversion to fibrin by thrombin, thereby inhibiting clot formation .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Arg-Pro-OH: Similar structure but lacks the amide group at the C-terminus.
Pro-Arg-Gly-NH2: A tripeptide with a similar sequence but missing one proline residue.
Uniqueness
H-Gly-Pro-Arg-Pro-NH2 is unique due to its specific sequence and the presence of the amide group at the C-terminus. This structure allows it to effectively inhibit fibrin polymerization, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple functional groups conducive to biological interactions. Its IUPAC name reflects its complex arrangement of amino acids and pyrrolidine moieties, which are known to influence its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways. For instance, some pyrrolidine derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .
- Antitumor Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, pyrrolo[2,3-d]pyrimidine antifolates were found to inhibit the proliferation of folate receptor-expressing tumor cells by interfering with nucleotide biosynthesis pathways .
- Neuroprotective Effects : The structural components suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
Table 1: Summary of Biological Activities
Case Study 1: DPP-IV Inhibition
A study conducted on a series of N-substituted pyrrolidine derivatives highlighted the efficacy of the compound in inhibiting DPP-IV. The results showed a significant reduction in blood glucose levels in diabetic animal models, suggesting its potential as a therapeutic agent for type 2 diabetes .
Case Study 2: Antiproliferative Activity
Another investigation focused on a related pyrrolo[2,3-d]pyrimidine compound demonstrated its ability to induce apoptosis in cancer cells through S-phase accumulation and ATP pool depletion. This study provides insights into the mechanisms by which similar compounds may exert their antitumor effects .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. Specific substitutions at various positions significantly affect their potency and selectivity towards target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
